molecular formula C14H20N4O4S B2442843 ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate CAS No. 905693-02-9

ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate

Cat. No. B2442843
CAS RN: 905693-02-9
M. Wt: 340.4
InChI Key: GHVUNZXVSBNQQI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the piperazine ring. X-ray diffraction studies could be used to determine the exact structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The sulfanyl group could participate in redox reactions, and the carbonyl group on the pyrimidinone ring could participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present . It’s likely that this compound is a solid at room temperature, and it probably has moderate solubility in polar solvents due to the presence of the carbonyl and sulfanyl groups .

Scientific Research Applications

Organic Synthesis

The compound can be synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route . This method is a powerful tool using very simple building blocks .

Anticancer Drug Development

The pharmacological effect of dihydropyrimidinones (DHPMs), a class of compounds to which this compound belongs, has been widely investigated, mainly focusing on anticancer drug development . For example, Monastrol, a DHPM, is identified as a kinesin-5 inhibitor, involved in the separation of genetic material during mitosis .

Neuroprotective and Anti-neuroinflammatory Agents

A series of novel triazole-pyrimidine-based compounds, which may include this compound, have shown promising neuroprotective and anti-inflammatory properties . They have significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Anti-Epileptic Action

Dihydropyrimidines, which have a structural similarity to phenobarbital, have shown promise of anti-epileptic action .

Solar Cells

The compound has potential applications in the field of solar cells . It is a potential competitor for finest perovskite solar cells (MAPbI3) embedded with Au nanospheres that possess a band offset (3.1 eV) with conversion-efficiency 24.84% .

Antimicrobial Activity

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Future Directions

Future research on this compound could involve determining its exact structure, synthesizing it in the lab, and testing its biological activity . It could potentially be developed into a pharmaceutical drug if it shows promising activity in biological assays .

properties

IUPAC Name

ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-3-22-14(21)18-6-4-17(5-7-18)12(19)9-23-11-8-10(2)15-13(20)16-11/h8H,3-7,9H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVUNZXVSBNQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=O)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate

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